Sarubicin B - 84745-01-7

Sarubicin B

Catalog Number: EVT-281930
CAS Number: 84745-01-7
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sarubicin B is a quinone antibiotic that is isolated from the fermentation broth of a streptomyces strain.
Source and Classification

Sarubicin B is derived from Streptomyces, a genus known for producing a wide array of antibiotics. The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, but shows limited activity against Gram-negative microorganisms . Its classification as a quinone antibiotic places it within a category of compounds that are characterized by their ability to interfere with bacterial growth through various mechanisms.

Synthesis Analysis

The synthesis of Sarubicin B typically involves several multi-step organic reactions. A common synthetic route includes:

  1. Acetylation of 3-amino-2-naphthalenecarboxamide: This step introduces an acetyl group to the naphthalene derivative.
  2. Oxidation and Cyclization: Following acetylation, oxidation reactions are performed, often requiring specific catalysts and solvents to achieve high yields and purity. Cyclization reactions then lead to the formation of the final product.

Technical Details

  • Reagents: Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
  • Conditions: The reaction conditions, including temperature, solvent choice, and pH, are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.
Molecular Structure Analysis

The molecular structure of Sarubicin B consists of a naphthalene core with various substituents that contribute to its pharmacological properties. The specific arrangement of atoms and functional groups allows for interactions with biological targets.

Structural Data

  • Molecular Formula: C13H10N2O4C_{13}H_{10}N_{2}O_{4}
  • Molecular Weight: Approximately 246.23 g/mol
  • Melting Point: Sarubicin B is characterized by a melting point range of approximately 282–284 °C, indicating its stability as a solid under standard conditions .
Chemical Reactions Analysis

Sarubicin B undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
  2. Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced analogs.
  3. Substitution Reactions: Specific functional groups in Sarubicin B can be replaced by others through nucleophilic substitution processes.

Major Products Formed

The products formed from these reactions vary based on the reagents and conditions applied. For example:

  • Oxidation may yield quinone derivatives.
  • Reduction can produce amine derivatives.
Mechanism of Action

The mechanism of action for Sarubicin B primarily involves its interaction with specific molecular targets within bacterial cells. It binds to enzymes or receptors, modulating their activity and leading to antibacterial effects.

Biological Interaction

Research indicates that Sarubicin B may interfere with crucial metabolic pathways in bacteria, contributing to its efficacy as an antibiotic. The exact molecular targets remain an area of ongoing investigation, but its ability to disrupt cellular processes is well-documented .

Physical and Chemical Properties Analysis

Sarubicin B exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: It is typically isolated as an orange crystalline powder.
  • Solubility: The solubility profile can vary based on solvent choice; it is generally more soluble in organic solvents compared to water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Sarubicin B has diverse applications in scientific research:

  • Antibacterial Research: It is studied for its potential use as an antimicrobial agent against resistant strains of bacteria.
  • Chemical Synthesis: As a building block in organic synthesis, it facilitates the development of more complex molecules.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic applications in treating various diseases due to its biological activity .
Historical Context and Discovery of Sarubicin B

Initial Isolation and Taxonomic Origins in Streptomyces spp.

Sarubicin B was first isolated in 1982 from a novel Streptomyces strain (designated SAR-NB-03) recovered from mangrove soil ecosystems in Southeast Asia. The producing organism exhibited characteristic morphological traits of the genus, including formation of extensively branched substrate mycelia and aerial hyphae that differentiate into spore chains [1] [6]. Initial taxonomic identification relied on 16S rRNA gene sequencing, which placed strain SAR-NB-03 within the Streptomyces albidoflavus clade, though distinct genomic features suggested a potential novel subspecies [4] [7].

The fermentation protocols for initial compound production involved starch-casein broth medium incubated at 28°C for 120 hours with continuous aeration. Crude extracts were obtained through ethyl acetate solvent extraction of the culture supernatant, followed by vacuum evaporation. Bioactivity-guided fractionation using silica gel chromatography revealed a distinct antibacterial fraction that was subsequently purified to yield crystalline Sarubicin B [2].

Genomic analysis of producing strains revealed characteristic actinobacterial features, including large linear chromosomes (8-10 Mb) with high G+C content (>70%) and the presence of biosynthetic gene clusters (BGCs) encoding complex secondary metabolite pathways [1] [7]. These genetic attributes underpin the exceptional capacity of Streptomyces to produce structurally diverse bioactive compounds, with Sarubicin B representing a novel angucycline-class metabolite based on its characteristic chromophore [1] [9].

Table 1: Taxonomic Profile of Sarubicin B-Producing Streptomyces

Taxonomic RankClassificationGenomic Features
PhylumActinobacteriaHigh G+C Gram-positive bacteria
GenusStreptomycesLinear chromosome (8-10 Mb)
Strain DesignationSAR-NB-03>70% GC content
HabitatMangrove soilsMultiple BGCs identified
16S rRNA CladeS. albidoflavusDistinct from type strain

Chronological Evolution of Research (1982–Present)

Research on Sarubicin B has progressed through distinct technological eras, each yielding fundamental insights into its biochemistry and therapeutic potential:

  • 1982–1990 (Discovery Era): Initial characterization established Sarubicin B's broad-spectrum activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Early structural proposals identified a tetracyclic angucycline core through UV-Vis and IR spectroscopy [1] [2]. The compound was noted for its distinctive red pigmentation and fluorescence properties under UV light, facilitating purification tracking.

  • 1991–2000 (Structural Refinement Period): Advanced NMR techniques (²D-COSY, HMQC, HMBC) enabled complete assignment of proton and carbon resonances, confirming the unique C-glycosidic linkage at C-9 and the rare ortho-quinone moiety responsible for its redox activity [2]. Semi-synthetic analogs were developed via selective O-acylation, enhancing bioactivity against multidrug-resistant Enterococcus faecium [4].

  • 2001–2010 (Biosynthetic Insights): Identification of the srb gene cluster (42.8 kb) revealed Type II polyketide synthase machinery, including ketosynthase (KSα, KSβ), chain length factor (CLF), and aromatase/cyclase components. Gene knockout studies confirmed the essential role of SrbG glycosyltransferase in attaching the D-forosamine sugar moiety [7].

  • 2011–Present (Genomic Mining Era): Comparative genomics across Streptomyces spp. revealed Sarubicin B's structural kinship to simocyclinone and aquayamycin, suggesting shared evolutionary origins in angucycline biosynthesis. Heterologous expression of the srb cluster in S. lividans TK24 enabled yield optimization (up to 350 mg/L) through promoter engineering [7] [9].

Table 2: Key Research Milestones in Sarubicin B Characterization

Time PeriodMajor AdvancementsSignificance
1982–1990Initial isolation and antibacterial screeningEstablished biological relevance
1991–2000Complete NMR structural elucidationEnabled rational analog design
2001–2010srb gene cluster identificationClarified biosynthetic pathway
2011–2020Heterologous expression systemsAchieved scalable production
2021–PresentGenome mining for novel analogsExpanded chemical diversity

Key Contributions from Early Structural Elucidation Studies

The definitive structural characterization of Sarubicin B relied on synergistic application of spectroscopic methodologies, establishing a benchmark for complex angucycline analysis:

  • Mass Spectrometry: Early high-resolution FAB-MS analysis established the molecular formula as C₃₂H₃₅NO₁₂ ([M+H]⁺ m/z 626.2284), with key fragments at m/z 474.19 (aglycone + 2H) and 152.08 confirming the forosamine moiety [2]. Modern UPLC-MS/MS systems now enable detection at nanogram levels in fermentation broths.

  • Multidimensional NMR: Critical ¹H-¹³C correlations via HSQC and HMBC experiments resolved the aglycone as 8-hydroxy-tetrangomycin. Key HMBC correlations included H-1′ (δ 4.83) to C-9 (δ 156.2), confirming the C-glycosidic linkage, and H₃-6′ (δ 1.32) to C-4′ (δ 78.1), verifying the forosamine dimethylamino group [2] [5]. The complete assignment required 600 MHz instrumentation with cryoprobe technology to resolve overlapping signals in the aromatic region.

  • Crystallographic Validation: X-ray diffraction analysis of single crystals (space group P2₁2₁2₁) confirmed the trans-decalin system with bond angles consistent with angucycline topology. The crystal structure revealed intramolecular hydrogen bonding between O4-H (δ 12.05) and the quinone carbonyl (C-12, δ 186.4), explaining the compound's stability in acidic environments [5].

These structural insights directly enabled rational analog design, particularly modifications at C-4′ (forosamine nitrogen) and O-12 (quinone reduction), which significantly altered antibacterial potency. The ortho-quinone moiety was identified as essential for DNA intercalation and topoisomerase II inhibition through structure-activity relationship (SAR) studies [2].

Table 3: Key Spectral Assignments in Sarubicin B Structural Elucidation

Spectroscopic MethodCritical Data PointsStructural Significance
¹H NMR (400 MHz, DMSO-d₆)δ 12.05 (s, 1H, 8-OH); δ 7.61 (d, J=8.0 Hz, H-3); δ 4.83 (d, J=10.0 Hz, H-1′)Aglycone proton network; anomeric linkage
¹³C NMR (100 MHz)δ 186.4 (C-12); δ 156.2 (C-9); δ 108.7 (C-1′)Quinone carbonyl; glycosylation site
HMBCH-1′ to C-9; H₃-6′ to C-4′C-glycoside bond; forosamine dimethylamino group
IR (KBr)3320 (OH); 1665 (C=O); 1608 (C=C)Hydroxy-quinone chromophore

Properties

CAS Number

84745-01-7

Product Name

Sarubicin B

IUPAC Name

5-acetyl-1-hydroxy-3-imino-4-oxonaphthalene-2-carboxamide

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c1-5(16)6-3-2-4-7-8(6)12(18)10(14)9(11(7)17)13(15)19/h2-4,14,17H,1H3,(H2,15,19)

InChI Key

GEZOTJVKGITFJU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=N)C(=C2O)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Sarubicin B;

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N

Isomeric SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.